Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP

Description

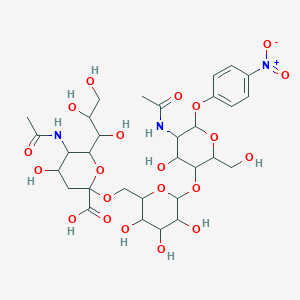

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is a synthetic glycoside designed for glycobiology research. Its structure comprises a galactose (Gal) residue linked via β1-4 to N-acetylglucosamine (GlcNAc), with N-acetylneuraminic acid (Neu5Ac) attached via an α2-6 linkage to Gal. The terminal para-nitrophenyl (pNP) group enables spectrophotometric detection, making it a critical tool for studying enzyme kinetics, particularly sialidases and glycosyltransferases involved in glycan processing . This compound mimics natural sialylated glycans found in pathogens, cell surfaces, and human milk oligosaccharides, allowing researchers to probe enzymatic specificity and glycan-mediated interactions .

Properties

IUPAC Name |

5-acetamido-2-[[6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDCKIMQUNLKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis of Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP relies on sequential glycosylation reactions using protected sugar intermediates. The process typically begins with the preparation of a sialyl donor, such as a thioglycoside or glycosyl chloride, which is activated for coupling.

Stepwise Glycosylation

The galactose (Gal) and N-acetylglucosamine (GlcNAc) backbone is first constructed via β(1-4) glycosylation. A common approach involves using a GlcNAc acceptor with a temporary protecting group (e.g., benzyl or allyl) at the 4-hydroxyl position. Galactosylation is achieved using a galactosyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis, yielding Galβ(1-4)GlcNAc. Subsequent sialylation requires an α(2-6)-specific sialyl donor, often synthesized by introducing a C5 acetamido group to sialic acid (Neu5Ac) and activating the anomeric position as a chloride or thioglycoside.

Table 1: Key Reagents and Conditions for Chemical Synthesis

Protecting Group Strategies

Orthogonal protecting groups are essential to direct regioselective glycosylation. For example, the 6-hydroxyl of galactose is protected with a levulinoyl ester during sialylation to ensure α(2-6) linkage specificity. Final deprotection involves sequential treatments with hydrazine (to remove levulinoyl) and hydrogenolysis (to cleave benzyl groups), followed by HPLC purification.

Enzymatic Synthesis Approaches

Enzymatic methods leverage glycosyltransferases for superior stereo- and regioselectivity. Recombinant α(2-6)-sialyltransferases (ST6Gal1) and β(1-4)-galactosyltransferases (β4GalT) are employed in cascades to assemble the target structure.

Sialyltransferase-Catalyzed Reactions

ST6Gal1 transfers Neu5Ac from cytidine monophosphate-sialic acid (CMP-Neu5Ac) to the Galβ(1-4)GlcNAc-β-pNP acceptor. The reaction is optimized at pH 7.4 with Mn²⁺ cofactors, achieving >80% conversion.

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Source | Substrate | Optimal pH | Cofactor | Yield | |

|---|---|---|---|---|---|---|

| ST6Gal1 | Human | Galβ(1-4)GlcNAc-β-pNP | 7.4 | Mn²⁺ | 82% | |

| β4GalT | Bovine | GlcNAc-β-pNP | 7.0 | UDP-Gal | 78% |

Chemoenzymatic Hybrid Strategies

Combining chemical and enzymatic steps enhances scalability. For instance, chemically synthesized Galβ(1-4)GlcNAc-β-pNP is enzymatically sialylated using ST6Gal1, bypassing the need for complex sialyl donors. This approach reduces purification steps and improves overall yields to 70–75%.

Characterization and Quality Control

Rigorous analytical methods ensure structural fidelity and purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (ACN/H₂O gradient) resolves Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP from byproducts, confirming ≥90% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR verify linkage specificity:

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 50–60% | 70–82% |

| Purity | 85–90% | >95% |

| Time | 7–10 days | 2–3 days |

| Cost | High (toxic reagents) | Moderate (enzyme production) |

Chemical methods offer flexibility in modifying non-natural substrates but suffer from low yields and complex purification. Enzymatic routes excel in efficiency and selectivity but require expensive cofactors (e.g., CMP-Neu5Ac).

Chemical Reactions Analysis

Types of Reactions

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace certain functional groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as amines or thiols .

Scientific Research Applications

Scientific Research Applications of Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP

Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is a complex synthetic glycoside primarily utilized in glycobiology research to explore glycan-processing enzymes, such as sialidases and glycosyltransferases . It simulates a segment of natural glycoprotein linkages, which includes a galactose (Gal) and N-acetylglucosamine (GlcNAc) backbone, a sialic acid (Neu5Ac) residue attached via an alpha(2-6) linkage, and a para-nitrophenyl (pNP) group as a detectable reporter . The compound is designed to probe the specificity and mechanism of enzymes that recognize, cleave, or modify sialylated structures, which are crucial in biological processes, including cell-cell recognition, signaling, and pathogen interaction .

Use as a Research Tool

pNP Moiety

The para-nitrophenyl (pNP) group provides a quantifiable change in absorbance or fluorescence upon enzymatic action, making it a valuable tool for kinetic studies and enzyme characterization . This enables researchers to map enzyme preferences and activities, which is crucial for understanding the roles of glycosylation in various biological systems .

Synthetic Glycosides

The use of synthetic glycosides is instrumental in developing a deeper insight into the biochemical pathways involving glycoproteins and the dynamics of cellular communication .

Specific Applications

- ** изучения гликан-связывающих белков** Neu5Ac is utilized as a model glycan for studying glycan-binding proteins .

- Substrate for Sialyltransferases : It is commonly used as a substrate for sialyltransferases .

- ** изучения гликан-связывающих белков**: Neu5Ac is utilized as a model glycan for studying glycan-binding proteins .

- ** изучения гликан-связывающих белков**: Neu5Ac is utilized as a model glycan for studying glycan-binding proteins .

Potential Implications in Various Fields

Neu5Ac has potential applications in various fields of research and industry . It can be used in the development of therapeutics for cancer and autoimmune diseases . It can also be applied as a tool for studying glycan-binding proteins and in the development of vaccines against bacterial infections . Furthermore, Neu5Ac can be used in the food industry as a flavor enhancer and a functional food ingredient .

Current Research Focus

Current research on Neu5Ac is focused on understanding its role in various biological processes and biosynthetic pathways, and its use as a tool in scientific experiments . Recent studies have indicated that Neu5Ac plays a critical role in the development and progression of cancer and autoimmune diseases .

Limitations and Future Directions

Mechanism of Action

The mechanism by which Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP exerts its effects involves its interaction with specific molecular targets, such as glycan-binding proteins and enzymes. The compound’s structure allows it to mimic natural glycans, enabling it to bind to these targets and modulate their activity. This interaction can influence various biological pathways, including cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP

Structural Difference : The Galβ1-3GlcNAc backbone replaces the β1-4 linkage in the parent compound.

Functional Implications :

- Altered backbone linkage may reduce affinity for enzymes or lectins specific to β1-4 bonds. For example, Sambucus nigra lectin (SNA), which recognizes α2-6 sialylation on β1-4/6Gal, shows weaker binding to β1-3-linked variants .

- Used to study how glycosidic bond geometry influences enzyme-substrate interactions .

Neu5Ac alpha(2-3)Gal beta(1-4)Glc-beta-pNP

Structural Difference : The sialic acid is α2-3-linked to Gal, and the backbone is Galβ1-4Glc instead of Galβ1-4GlcNAc.

Functional Implications :

6′-Sulfo sialyl LacNAc (Neu5Acα2-3[6S]Galβ1-4GlcNAc)

Structural Difference : Features α2-3-linked Neu5Ac and a 6-sulfate modification on Gal.

Functional Implications :

Bacterial Capsular Polysaccharides (S. suis Type 1)

Structural Difference : Natural polysaccharide with Neu5Acα2-6GalNAcβ1-4GlcNAc repeats.

Functional Implications :

- The α2-6 sialylation on GalNAc (vs. Gal in the synthetic compound) is critical for antigenic cross-reactivity with host antibodies, emphasizing the role of sialic acid positioning in immune evasion .

- Lacks the pNP group, limiting utility in enzymatic assays but highlighting natural biological roles .

Enzyme Specificity Studies

- Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is cleaved preferentially by sialidases (e.g., bacterial neuraminidases) targeting α2-6 linkages, whereas α2-3-linked analogs resist hydrolysis .

- The pNP group facilitates real-time monitoring of enzymatic activity via absorbance changes at 400 nm, a feature absent in natural glycans .

Lectin Binding and Immune Interactions

- SNA lectin binds strongly to the α2-6 sialylated compound but weakly to α2-3 or β1-3-linked analogs, underscoring its utility in lectin specificity profiling .

- In contrast, Siglec-8 requires α2-3-linked Neu5Ac with 6-sulfated Gal, illustrating how subtle structural changes dictate immune receptor engagement .

Pathogen-Host Interactions

- The α2-6 sialylation in synthetic compounds mimics pathogen-associated molecular patterns (PAMPs), enabling studies on host-pathogen adhesion mechanisms .

- Bacterial polysaccharides with similar motifs (e.g., S. suis) exploit α2-6 sialylation to evade immune detection, a trait replicated in synthetic analogs for vaccine development .

Comparative Data Table

Biological Activity

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is a complex carbohydrate that plays a significant role in various biological processes, particularly in cell signaling, immune response, and pathogen recognition. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Definition and Background

Neu5Ac (N-acetylneuraminic acid) is a sialic acid commonly found at the non-reducing end of glycan chains on glycoproteins and glycolipids in mammalian cells. The specific structure of this compound indicates a unique arrangement of sugars linked by specific glycosidic bonds, which are crucial for its biological functions.

- Molecular Formula : C₃₁H₄₅N₃O₂₁

- Molecular Weight : 795.70 g/mol

- Purity : Typically ≥ 97% (by HPLC)

This compound's structure allows it to interact with various proteins, particularly lectins, which recognize specific glycan sequences. The para-nitrophenyl (pNP) group attached to the molecule serves as a useful reporter group for enzymatic assays.

Cell Signaling and Immune Response

- Interaction with Lectins : this compound can act as a ligand for specific lectins involved in cell adhesion and signaling pathways. These interactions are vital for processes such as immune cell activation and pathogen recognition .

- Pathogen Recognition : The compound has been implicated in the recognition mechanisms employed by various pathogens, including viruses that exploit sialic acid residues to gain entry into host cells. For instance, studies have shown that certain viral hemagglutinins specifically bind to sialylated glycans, facilitating infection .

- Inflammatory Responses : Neu5Ac-containing glycoconjugates play a role in modulating inflammatory responses. They can influence the recruitment and activation of immune cells, thereby affecting the overall immune response during infections or autoimmune conditions .

Enzymatic Activity

This compound serves as a substrate for various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to other molecules. This property is essential for studying enzyme kinetics and carbohydrate interactions in biological systems .

Case Studies

- NMR Interaction Studies : Research utilizing NMR spectroscopy has demonstrated the binding interactions between this compound and various cell lines expressing hemagglutinin (HA). These studies confirmed specific binding patterns that are critical for understanding how this compound mediates cellular interactions .

- Glycoconjugate Studies : A study highlighted the selective lectin-histochemical properties of glycoconjugates containing Neu5Ac(alpha 2,6)Gal(beta 1,4)GlcNAc sequences in Kurloff cells from guinea pigs. These findings suggest a specialized role for this compound in immune cell function .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₅N₃O₂₁ |

| Molecular Weight | 795.70 g/mol |

| Purity | ≥ 97% (by HPLC) |

| Biological Roles | Cell signaling, immune response |

Q & A

Basic: What experimental strategies are recommended for studying the enzymatic activity of sialidases using Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP?

Answer:

Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP is a synthetic substrate designed to probe sialidase specificity. The p-nitrophenyl (pNP) group releases a yellow chromophore upon enzymatic cleavage, enabling real-time kinetic measurements via absorbance at 400–410 nm. Key steps include:

- Assay Design : Use 0.1–1 mM substrate in buffered solutions (pH 4.5–6.0, optimal for sialidases). Include controls lacking enzyme or substrate to account for non-specific hydrolysis .

- Data Collection : Monitor absorbance changes over 10–30 minutes. Calculate initial reaction rates (V₀) using the extinction coefficient of pNP (ε ≈ 18,500 M⁻¹cm⁻¹ at 405 nm) .

- Validation : Compare activity with α2-3-linked analogs (e.g., Neu5Acα2-3Galβ1-4GlcNAc-β-pNP) to confirm linkage specificity .

Basic: How does the structural configuration of Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP influence its recognition by glycosyltransferases?

Answer:

The α2-6 sialylation mimics natural glycans found in human mucosal epithelia and influenza A virus receptors. The β1-4 linkage between Gal and GlcNAc provides rigidity, while the pNP group enhances solubility and detection. Structural determinants include:

- Linkage Specificity : α2-6-linked Neu5Ac is preferentially recognized by human-adapted viral hemagglutinins and enzymes like ST6GAL1 .

- Conformational Studies : NMR or X-ray crystallography can resolve interactions between the glycan and enzyme active sites. For example, human-adapted influenza H3 hemagglutinin binds extended α2-6-linked glycans, unlike avian H5 subtypes .

- Comparative Assays : Use glycan arrays or SPR to compare binding affinities with α2-3-linked or sulfated analogs .

Advanced: How can researchers resolve contradictions in sialidase activity data obtained using synthetic substrates versus natural glycoconjugates?

Answer:

Discrepancies often arise due to differences in glycan presentation (e.g., linear pNP derivatives vs. branched natural glycans). Strategies include:

- Contextual Validation : Cross-validate results with natural substrates (e.g., fetuin or α2-6-sialylated mucins) using mass spectrometry or HPLC .

- Structural Analysis : Perform molecular dynamics simulations to assess how glycan flexibility affects enzyme accessibility .

- Enzyme Source : Test isoforms from different organisms (e.g., bacterial vs. mammalian sialidases), as substrate preferences vary .

Advanced: What advanced techniques are recommended for detecting low-abundance enzymatic products of Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP?

Answer:

For trace-level detection:

- Fluorescent Labeling : Replace pNP with 4-methylumbelliferyl (4-MU) to increase sensitivity via fluorescence (ex/em: 365/450 nm) .

- LC-MS/MS : Quantitate desialylated products (e.g., Galβ1-4GlcNAc) with MRM transitions (e.g., m/z 366 → 204 for GlcNAc) .

- Microscopy : Use glycan-modified quantum dots or AFM probes to visualize real-time hydrolysis on cell surfaces .

Advanced: How does Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP compare to sulfated or fucosylated analogs in studying host-pathogen interactions?

Answer:

- Sulfation Effects : Sulfated trisaccharides (e.g., Neu5Acα2-3[6-S]Galβ1-4GlcNAc) enhance Siglec-8 binding but reduce sialidase activity. Test sulfated analogs to map electrostatic interactions .

- Fucosylation : α1-3-fucosylation (e.g., sialyl Lewis X) shifts specificity toward selectins. Use competitive inhibition assays to differentiate binding profiles .

- Pathogen Models : Compare bacterial (e.g., Streptococcus pneumoniae) vs. viral (e.g., influenza) binding using glycan microarrays .

Basic: What quality control measures are essential when sourcing Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP for reproducibility?

Answer:

- Purity Verification : Demand HPLC chromatograms (>90% purity) and ¹H NMR data to confirm absence of isomers (e.g., α2-3 contaminants) .

- Storage : Store lyophilized at -20°C; avoid freeze-thaw cycles to prevent pNP hydrolysis .

- Batch Consistency : Request COA from suppliers (e.g., TCI, Santa Cruz Biotechnology) detailing lot-specific activity .

Advanced: What are the limitations of using Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP in studying glycan-protein interactions in vivo?

Answer:

- Lack of Branching : Linear structures may not replicate native glycan complexity (e.g., multi-antennary N-glycans) .

- Absence of Lipid/Protein Context : Membrane anchoring or protein conjugation (e.g., PAA-biotin) is required for cell-based assays .

- Dynamic Range : pNP-based assays may underestimate low-affinity interactions compared to SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.